Target Selectivity Differentiation via Authoritative Database Annotation
The Therapeutic Target Database (TTD) annotates CAS 2034596-91-1 specifically as a PDHK1 inhibitor for metastatic and solid tumor indications, assigning it the unique identifier 'Thiazole carboxamide derivative 6' within a larger patented series [1]. In contrast, the structurally related comparator 'Thiazole carboxamide derivative 1' (CAS not disclosed, but a distinct entry under the same patent family) is also annotated as a PDHK1 inhibitor but represents a different chemical entity, highlighting that target annotation alone is insufficient for substitution; the specific CAS number defines the exact structure-activity relationship [1]. Notably, other benzothiazole-6-carboxamide derivatives in the literature, such as 2-acetamido-6-carboxamide substituted benzothiazoles, are explicitly developed as BRAF V600E inhibitors, not PDHK1 inhibitors, demonstrating the profound target selectivity shifts driven by peripheral substitution on the common core [2].
| Evidence Dimension | Primary Therapeutic Target Annotation |
|---|---|
| Target Compound Data | Annotated as Pyruvate dehydrogenase kinase 1 (PDHK1) Inhibitor |
| Comparator Or Baseline | 'Thiazole carboxamide derivative 1' (PDHK1 Inhibitor, distinct structure) and '2-acetamido-6-carboxamide substituted benzothiazoles' (BRAF V600E Inhibitor) |
| Quantified Difference | Qualitative target differentiation only; quantitative selectivity data not publicly available for this compound. |
| Conditions | TTD authoritative database annotation; Structural class comparison from literature. |
Why This Matters
This database-level annotation confirms the compound's intended target pathway (PDHK1/cancer metabolism) and distinguishes it from other benzothiazole-6-carboxamide chemotypes targeting unrelated kinases, guiding experimental design where PDHK1 inhibition is the required pharmacological mechanism.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Z5HL. Thiazole carboxamide derivative 6. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). View Source
- [2] Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. PubMed ID: Not specified; search result from JIPMER library and PubMed. View Source
